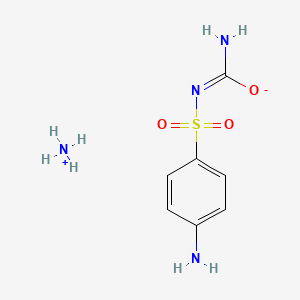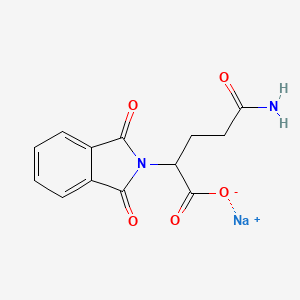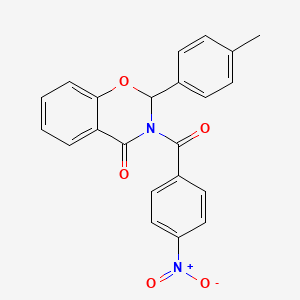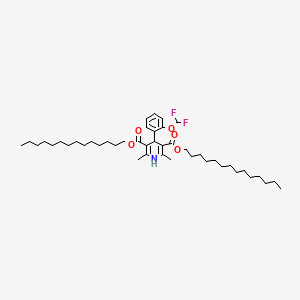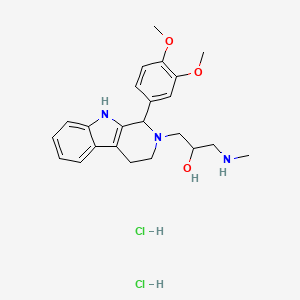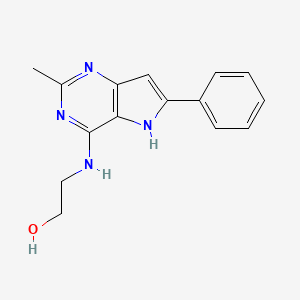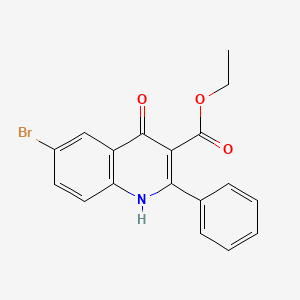
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and bromine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol and a catalyst to facilitate the bromination and esterification processes.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and organometallic reagents for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester can be compared with other similar compounds:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has a similar structure but lacks the phenyl group, which may affect its biological activity.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has the bromine atom at a different position, which can influence its reactivity and applications.
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester:
Eigenschaften
CAS-Nummer |
93663-73-1 |
|---|---|
Molekularformel |
C18H14BrNO3 |
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
ethyl 6-bromo-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
IFFQAIXYUJSVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


